Sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate, also known as Alizarine Yellow R, is a yellow-colored azo dye. It is commonly used as a pH indicator and is commercially available as a sodium salt. In its pure form, it appears as a rust-colored solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is produced by the azo coupling reaction of salicylic acid and the diazonium derivative of 4-nitroaniline . The general procedure involves the following steps:
Diazotization: 4-nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with salicylic acid in an alkaline medium to form the azo dye.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions such as temperature, pH, and concentration to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides can be used under basic conditions to substitute the hydroxyl group.
Major Products:
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in its structure. This property is utilized in pH indicators, where the compound changes color based on the pH of the solution. The molecular targets and pathways involved include interactions with metal ions and other molecules, leading to changes in optical properties .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate: Another azo dye with similar properties but different substituent positions.
Ammonium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate: Similar structure but different counterion.
Uniqueness: Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate is unique due to its specific azo coupling reaction, which imparts distinct optical properties. Its ability to form stable complexes with metal ions makes it valuable in various applications, from analytical chemistry to industrial dyeing processes .
Eigenschaften
Molekularformel |
C13H8N3NaO5 |
---|---|
Molekulargewicht |
309.21 g/mol |
IUPAC-Name |
sodium;2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
ZHFPEICFUVWJIS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.